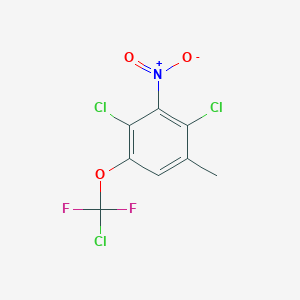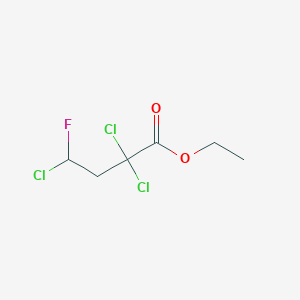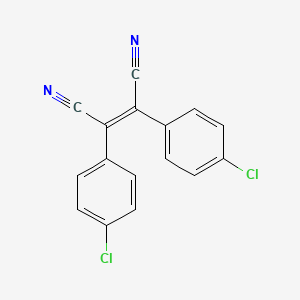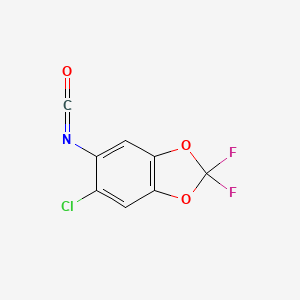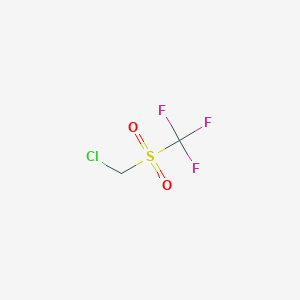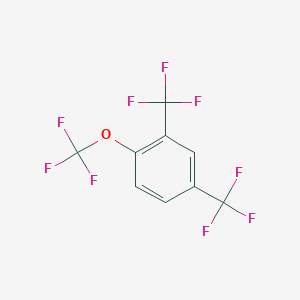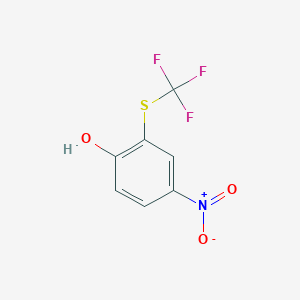
4-Nitro-2-(trifluoromethylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(trifluoromethylthio)phenol, also known as 4-NTP, is an aromatic nitro compound that is used in various scientific research applications. It is a yellow, crystalline solid that is soluble in most organic solvents. 4-NTP has many properties that make it useful in scientific research, including its low toxicity, stability, and solubility.
Applications De Recherche Scientifique
4-Nitro-2-(trifluoromethylthio)phenol is used in many scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a reagent in organic synthesis for the preparation of a wide range of compounds, such as amides, esters, and sulfonamides. This compound is also used in drug discovery as a starting material for the synthesis of biologically active compounds. In biochemistry, this compound is used as a probe for the study of enzymes and proteins.
Mécanisme D'action
4-Nitro-2-(trifluoromethylthio)phenol is a reactive compound that is capable of forming covalent bonds with proteins and enzymes, which can affect their function. The nitro group of this compound is highly reactive, and it can react with the nucleophilic amino acid residues of proteins and enzymes. This reaction leads to a covalent bond formation between this compound and the protein or enzyme, resulting in the modification of the protein or enzyme’s structure and function.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. This compound has also been shown to inhibit the activity of several proteins, including caspase-3 and glycogen synthase kinase-3. In addition, this compound has been shown to modulate the expression of various genes, including those involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nitro-2-(trifluoromethylthio)phenol has several advantages that make it useful in laboratory experiments. It is a stable compound and can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle and use in experiments. Furthermore, this compound is soluble in most organic solvents, allowing for easy manipulation and handling.
However, there are some limitations of this compound that should be taken into consideration. This compound is a reactive compound and can react with proteins and enzymes, leading to the modification of their structure and function. This can result in unexpected and unpredictable results in experiments. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The use of 4-Nitro-2-(trifluoromethylthio)phenol in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of this compound to study the structure and function of proteins and enzymes. This compound can be used to selectively modify proteins and enzymes and to study the effects of these modifications on their structure and function. Another potential direction is the use of this compound to study the regulation of gene expression. This compound can be used to modulate the expression of various genes, which can be used to study the mechanisms of gene regulation. Finally, this compound can be used to study the effects of drugs on biochemical processes. By selectively modifying proteins and enzymes with this compound, researchers can study the effects of drugs on these processes.
Méthodes De Synthèse
4-Nitro-2-(trifluoromethylthio)phenol is synthesized by the reaction of 4-nitrophenol with trifluoromethylthiol in aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7-9. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
4-nitro-2-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQVYWZFNICQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)

